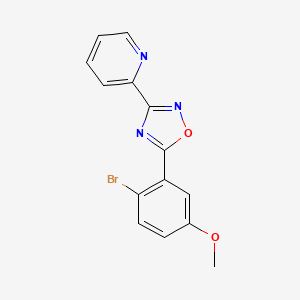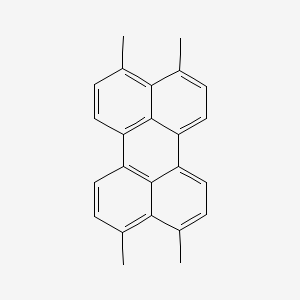
3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, bromine, methoxy, and oxadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. These methods often include:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed to ensure consistent production.
Catalysis and Optimization: The use of catalysts and optimized reaction conditions to enhance the efficiency and selectivity of the synthesis.
化学反応の分析
Types of Reactions
3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as reflux, microwave irradiation, or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
科学的研究の応用
3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
作用機序
The mechanism of action of 3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic pathways, and gene expression regulation.
類似化合物との比較
Similar Compounds
3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the bromine and methoxy groups, which may affect its reactivity and applications.
3-(Pyridin-2-yl)-5-(2-chloro-5-methoxyphenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of bromine, leading to different chemical properties.
3-(Pyridin-2-yl)-5-(2-bromo-5-hydroxyphenyl)-1,2,4-oxadiazole: Has a hydroxy group instead of a methoxy group, influencing its hydrogen bonding and solubility.
Uniqueness
3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties
特性
分子式 |
C14H10BrN3O2 |
|---|---|
分子量 |
332.15 g/mol |
IUPAC名 |
5-(2-bromo-5-methoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10BrN3O2/c1-19-9-5-6-11(15)10(8-9)14-17-13(18-20-14)12-4-2-3-7-16-12/h2-8H,1H3 |
InChIキー |
XUZXZGGCOASVTJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Br)C2=NC(=NO2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B8728273.png)
![3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane](/img/structure/B8728280.png)



![tert-Butyl ((1H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8728298.png)

![4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8728303.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B8728321.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B8728331.png)
